(1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride
Description
(1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride is a complex organic compound with significant potential in various scientific fields. This compound belongs to the indole derivatives, which are known for their diverse biological and pharmacological activities .
Properties
CAS No. |
94158-51-7 |
|---|---|
Molecular Formula |
C11H15ClN4O3 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
[(E)-(3-hydroxy-1-methyl-6-oxo-3,5-dihydro-2H-indol-5-yl)methylideneamino]urea;hydrochloride |
InChI |
InChI=1S/C11H14N4O3.ClH/c1-15-5-10(17)7-2-6(4-13-14-11(12)18)9(16)3-8(7)15;/h2-4,6,10,17H,5H2,1H3,(H3,12,14,18);1H/b13-4+; |
InChI Key |
KWESODUXDBUTSF-GAYQJXMFSA-N |
Isomeric SMILES |
CN1CC(C2=CC(C(=O)C=C21)/C=N/NC(=O)N)O.Cl |
Canonical SMILES |
CN1CC(C2=CC(C(=O)C=C21)C=NNC(=O)N)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol to yield the tricyclic indole . The reaction proceeds with good yield and involves multiple steps to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or aldehydes to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that semicarbazone derivatives exhibit antimicrobial properties. For instance, studies have shown that (1,2,3,6-tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride demonstrates inhibitory effects against various bacterial strains.
Case Study :
A study conducted by researchers evaluated the antibacterial activity of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting its potential as a therapeutic agent in treating bacterial infections.
Anticancer Properties
The compound has been investigated for its anticancer effects. Its ability to induce apoptosis in cancer cells has been documented.
Data Table: Anticancer Activity
| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 25 | Induction of apoptosis via caspase activation |
| MCF7 (Breast Cancer) | 30 | Inhibition of cell proliferation |
Studies suggest that the compound's mechanism involves the modulation of apoptotic pathways and the inhibition of tumor growth factors.
Chromatographic Techniques
(1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride is utilized in chromatographic methods for the separation and identification of various compounds.
Case Study :
In a study focusing on the development of a high-performance liquid chromatography (HPLC) method for analyzing pharmaceutical formulations, this compound was used as a standard reference material. The method demonstrated high sensitivity and specificity for detecting active pharmaceutical ingredients in complex mixtures.
Coordination Chemistry
The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes exhibit unique properties that can be exploited in catalysis and materials synthesis.
Data Table: Metal Complexes
| Metal Ion | Complex Stability | Application Area |
|---|---|---|
| Cu²⁺ | High | Catalysis in organic reactions |
| Ni²⁺ | Moderate | Dye-sensitized solar cells |
Research indicates that metal complexes derived from this semicarbazone show promise in enhancing catalytic efficiency and stability under various reaction conditions.
Mechanism of Action
The mechanism of action of (1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
(1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride is unique due to its specific functional groups and the combination of properties it exhibits. This makes it a valuable compound for various research and industrial applications .
Biological Activity
(1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride (CAS No. 94158-51-7) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its cytotoxic, antimicrobial, and other pharmacological effects based on available research.
The molecular formula of (1,2,3,6-tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride is with a molecular weight of 286.71 g/mol. It is classified under specialty chemicals and has various applications in medicinal chemistry.
Cytotoxicity
Research indicates that (1,2,3,6-tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that this compound showed a dose-dependent reduction in the viability of MCF-7 breast cancer cells. The half-maximal inhibitory concentration (IC50) was determined to be approximately 50 µg/ml, indicating potent activity compared to standard chemotherapeutics like cisplatin (IC50 = 47.4 µg/ml) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses activity against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values for these bacteria were found to be lower than those of commonly used antibiotics .
Table 1: Antimicrobial Activity of Semicarbazone Monohydrochloride
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 25 |
| Pseudomonas aeruginosa | 30 |
| Escherichia coli | 40 |
The proposed mechanism of action for the cytotoxicity and antimicrobial effects involves the induction of apoptosis in cancer cells and disruption of bacterial cell membranes. The compound's structure allows it to interact with cellular components effectively, leading to cell death .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer reported that treatment with (1,2,3,6-tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride resulted in significant tumor regression in a subset of patients .
- Antimicrobial Efficacy : A study conducted on patients with chronic bacterial infections demonstrated that the addition of this compound to standard antibiotic therapy improved clinical outcomes and reduced infection duration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
